Stafib-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stafib-1は、細胞成長や生存を含む様々な細胞プロセスに関与する転写因子であるSTAT5b SH2ドメインの選択的阻害剤です。 この化合物は、多くのヒト腫瘍で恒常的に活性化しているSTAT5bの活性を阻害する可能性を示しています .

作用機序

Stafib-1は、STAT5bのSH2ドメインを選択的に阻害することで作用を発揮します。この阻害は、STAT5bの二量体化とそれに続く活性化を阻止し、遺伝子転写を調節する能力を阻害します。関与する分子標的と経路には以下が含まれます。

STAT5b SH2ドメイン: This compoundは、STAT5bのSH2ドメインに結合し、受容体タンパク質上のリン酸化チロシン残基との相互作用を阻止します

遺伝子転写: This compoundは、STAT5bを阻害することで、細胞成長と生存に関与する遺伝子の転写を阻害し、腫瘍細胞の増殖を抑制します

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、STAT5b SH2ドメインに対する高い選択性を特徴としています。類似の化合物には以下が含まれます。

Stafib-2: STAT5bに対する活性と選択性が向上したthis compoundの最適化された誘導体

カテコールビスリン酸: This compoundの前駆体で、STAT5aとSTAT5bの両方に中程度の活性を示します

レゾルシノールビスリン酸: STAT5タンパク質の別の阻害剤ですが、this compoundと比較して選択性が低いです

This compoundのユニークな点は、オフターゲット効果を最小限に抑えながらSTAT5bを選択的に阻害する能力であり、癌研究や創薬において貴重なツールとなっています .

生化学分析

Biochemical Properties

Stafib-1 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction domain, the Src homology 2 (SH2) domain, of STAT5b . It interacts with the transcription factors STAT5a and STAT5b, which are frequently referred to jointly as “STAT5” . These interactions are crucial as both STAT5a and STAT5b are constitutively active in numerous human cancers .

Cellular Effects

This compound influences cell function by inhibiting the STAT5b protein, thereby reducing tumor cell proliferation . It impacts cell signaling pathways, gene expression, and cellular metabolism by suppressing IFN-α/γ, thereby facilitating leukemogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the SH2 domain of STAT5b, thereby inhibiting its function . This binding interaction leads to changes in gene expression and reduces tumor cell proliferation .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells and induces apoptosis in a STAT5-dependent manner .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway, where it interacts with the STAT5b protein

準備方法

合成経路と反応条件

Stafib-1は、カテコールビスリン酸コアの形成を含む一連の化学反応によって合成されます。合成経路は一般的に以下のステップを含みます。

カテコールビスリン酸の形成: 最初のステップは、カテコールとリン酸誘導体の反応によるカテコールビスリン酸の合成です。

官能基化: 次に、カテコールビスリン酸コアを様々な疎水性部分で官能基化して、STAT5bに対する選択性と活性を高めます。

工業的生産方法

This compoundの工業的生産には、上記で説明した合成経路のスケールアップが含まれます。このプロセスには以下が含まれます。

バッチ合成: カテコールビスリン酸とその誘導体の大量バッチ合成。

反応条件の最適化: 高収率と純度を確保するための反応条件の最適化。

化学反応解析

反応の種類

This compoundは、以下を含む様々な化学反応を起こします。

酸化: this compoundは、特にカテコールビスリン酸コアで酸化反応を起こす可能性があります。

置換: この化合物は置換反応に関与することができ、カテコールビスリン酸コアの官能基が他の基に置き換えられて活性と選択性が向上します

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれ、STAT5bに対する活性と選択性が異なります .

科学研究への応用

This compoundは、以下を含む多くの科学研究への応用があります。

化学反応の分析

Types of Reactions

Stafib-1 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the catechol bisphosphate core.

Substitution: The compound can participate in substitution reactions, where functional groups on the catechol bisphosphate core are replaced with other groups to enhance activity and selectivity

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity towards STAT5b .

科学的研究の応用

Stafib-1 has numerous scientific research applications, including:

Cancer Research: This compound is used to study the role of STAT5b in tumorigenesis and to develop targeted therapies for cancers with constitutive STAT5b activity

Cell Signaling Studies: The compound is employed in research to understand the signaling pathways mediated by STAT5b and its interactions with other proteins

Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting STAT5b for therapeutic purposes

類似化合物との比較

Stafib-1 is unique in its high selectivity for the STAT5b SH2 domain compared to other similar compounds. Some similar compounds include:

Stafib-2: An optimized derivative of this compound with enhanced activity and selectivity towards STAT5b

Catechol Bisphosphate: The precursor to this compound, which exhibits moderate activity towards both STAT5a and STAT5b

Resorcinol Bisphosphate: Another inhibitor of STAT5 proteins, but with lower selectivity compared to this compound

This compound’s uniqueness lies in its ability to selectively inhibit STAT5b with minimal off-target effects, making it a valuable tool in cancer research and drug development .

特性

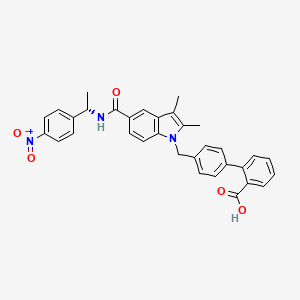

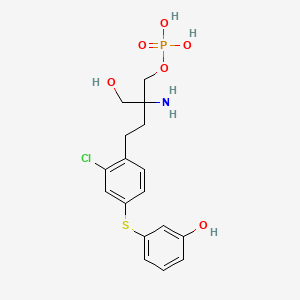

IUPAC Name |

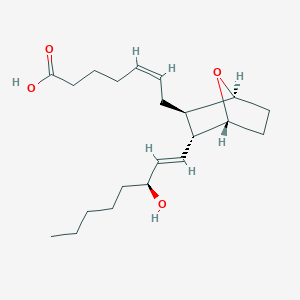

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

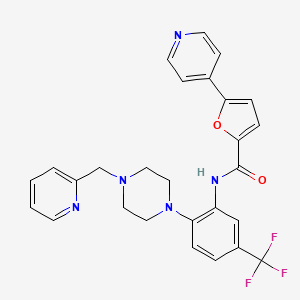

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)